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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectral characteristics and

potential biological significance of the imidazo[2,1-f]triazine scaffold, with a specific focus on 7-

Bromoimidazo[2,1-f]triazin-4-amine. Due to the limited availability of public experimental data

for this specific bromo-derivative, this guide presents predicted spectral data based on its

parent compound, 4-Aminoimidazo[2,1-f][1][2][3]triazine, and outlines detailed experimental

protocols for its synthesis and characterization. Furthermore, this document explores the

broader biological context of this class of molecules, which have shown promise in various

therapeutic areas.

Introduction
The imidazo[2,1-f][1][2][3]triazine core is a privileged heterocyclic structure in medicinal

chemistry, drawing significant attention due to its diverse biological activities. Derivatives of this

scaffold are being explored as potential kinase inhibitors, antiviral agents, and modulators of

other key biological targets. 7-Bromoimidazo[2,1-f]triazin-4-amine, with its strategic bromine

substitution, represents a valuable building block for the development of novel therapeutics,

offering a handle for further chemical modifications and structure-activity relationship (SAR)

studies. This guide aims to provide researchers with the foundational knowledge required to

work with and further investigate this promising compound.
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Spectral Data
While experimental spectral data for 7-Bromoimidazo[2,1-f]triazin-4-amine is not readily

available in the public domain, the spectral characteristics of the parent compound, 4-

Aminoimidazo[2,1-f][1][2][3]triazine, serve as a valuable reference. The introduction of a

bromine atom at the 7-position is expected to induce predictable shifts in the NMR spectra and

result in a characteristic isotopic pattern in the mass spectrum.

Predicted Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 7-

Bromoimidazo[2,1-f]triazin-4-amine, extrapolated from data for analogous structures.

Table 1: Predicted ¹H NMR Spectral Data for 7-Bromoimidazo[2,1-f]triazin-4-amine

Position
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 7.8 - 8.2 s -

H-6 7.5 - 7.9 s -

NH₂ 5.5 - 6.5 br s -

Note: Predicted shifts are in DMSO-d₆. The bromine atom at position 7 will likely cause a

downfield shift for the adjacent proton (H-6) compared to the unsubstituted parent compound.

Table 2: Predicted ¹³C NMR Spectral Data for 7-Bromoimidazo[2,1-f]triazin-4-amine

Position Predicted Chemical Shift (δ, ppm)

C-2 145 - 150

C-4 155 - 160

C-6 120 - 125

C-7 110 - 115

C-8a 135 - 140
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Note: Predicted shifts are in DMSO-d₆. The carbon atom directly attached to the bromine (C-7)

will show a significant shift.

Predicted Mass Spectrometry (MS) Data
Mass spectrometry is a critical tool for confirming the molecular weight and elemental

composition of a compound. For 7-Bromoimidazo[2,1-f]triazin-4-amine, the presence of

bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in

a characteristic M and M+2 isotopic pattern in the mass spectrum.

Table 3: Predicted Mass Spectrometry Data for 7-Bromoimidazo[2,1-f]triazin-4-amine

(C₅H₄BrN₅)

Ion Predicted m/z

[M+H]⁺ (for ⁷⁹Br) 213.97

[M+H]⁺ (for ⁸¹Br) 215.97

[M+Na]⁺ (for ⁷⁹Br) 235.95

[M+Na]⁺ (for ⁸¹Br) 237.95

Experimental Protocols
The following sections detail proposed experimental procedures for the synthesis of 7-

Bromoimidazo[2,1-f]triazin-4-amine and the acquisition of its spectral data.

Proposed Synthesis of 7-Bromoimidazo[2,1-f]triazin-4-
amine
A plausible synthetic route to 7-Bromoimidazo[2,1-f]triazin-4-amine involves the cyclization of a

substituted imidazole precursor.

3.1.1. Materials and Reagents

2-Amino-4-bromo-1H-imidazole

Cyanamide
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Solvent (e.g., Dimethylformamide - DMF)

Base (e.g., Sodium hydride - NaH)

Reagents for workup and purification (e.g., water, ethyl acetate, silica gel)

3.1.2. Reaction Procedure

To a solution of 2-Amino-4-bromo-1H-imidazole in anhydrous DMF, add sodium hydride

portion-wise at 0 °C under an inert atmosphere.

Stir the mixture for 30 minutes at 0 °C.

Add a solution of cyanamide in DMF dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and then heat to 80-100 °C for 4-6 hours,

monitoring the reaction progress by TLC.

Upon completion, cool the reaction mixture to room temperature and quench with water.

Extract the product with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 7-

Bromoimidazo[2,1-f]triazin-4-amine.

NMR Spectroscopy
Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.6 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Process the spectra using appropriate software to assign the chemical shifts and coupling

constants.
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Mass Spectrometry
Prepare a sample by dissolving a small amount of the compound in a suitable solvent (e.g.,

methanol or acetonitrile).

Analyze the sample using high-resolution mass spectrometry (HRMS) with electrospray

ionization (ESI) in positive ion mode.

Observe the mass spectrum for the characteristic isotopic pattern of a bromine-containing

compound ([M+H]⁺ and [M+H+2]⁺).
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Click to download full resolution via product page

Caption: Proposed synthetic workflow for 7-Bromoimidazo[2,1-f]triazin-4-amine.
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Caption: A potential drug discovery workflow for imidazo[2,1-f]triazine derivatives.
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Conclusion
7-Bromoimidazo[2,1-f]triazin-4-amine is a compound of significant interest for medicinal

chemistry and drug development. While direct experimental spectral data is currently limited,

this guide provides a solid foundation for researchers by presenting predicted data and detailed

experimental protocols. The outlined synthetic route and analytical methods will enable the

preparation and unambiguous characterization of this compound. The broader context of the

biological activities of the imidazo[2,1-f]triazine scaffold suggests that this and related

compounds are fertile ground for the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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